4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde
Overview
Description
4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde is a heterocyclic compound that features an imidazo[1,2-a]pyridine ring fused with a benzaldehyde moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyridine with an aldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes such as oxidative coupling and tandem reactions. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions: 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups at different positions on the ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Conditions often involve the use of halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions include substituted imidazo[1,2-a]pyridines, alcohols, amines, and carboxylic acids .
Scientific Research Applications
4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde involves its interaction with various molecular targets, including enzymes and receptors. It can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to the inhibition or activation of specific biochemical processes, making it a valuable compound in drug discovery .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: A core structure found in many bioactive molecules.
Imidazo[4,5-b]pyridine: Another isomer with distinct pharmacological properties.
Imidazo[4,5-c]pyridine: Known for its use in antiviral and antibacterial agents.
Uniqueness: 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical transformations and its potential as a pharmacophore make it a valuable compound in various fields of research .
Biological Activity
4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde is a heterocyclic compound notable for its diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a fused imidazole and pyridine ring structure with a benzaldehyde functional group. This unique configuration contributes to its reactivity and biological activity. The compound is part of the imidazo[1,2-a]pyridine family, which has been extensively studied for various pharmacological properties.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anticancer Activity : Studies suggest that this compound can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Its mechanism may involve modulation of the PI3K/Akt signaling pathway, which plays a crucial role in cell survival and proliferation under adverse conditions such as hypoxia or nutrient deprivation .
- CNS Activity : There is evidence supporting its potential effects on the central nervous system (CNS), where it may interact with neurotransmitter systems and exhibit neuroprotective properties against neurodegenerative diseases.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes associated with disease processes, including those involved in cancer metabolism and neurodegeneration. For instance, it may affect enzymes that regulate apoptotic signaling pathways, enhancing cell survival in cancer cells .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Binding Affinity : Computational studies have predicted its binding affinities to target proteins involved in cancer and neurodegenerative pathways. This interaction can lead to inhibition or activation of specific biochemical processes, making it a valuable candidate for drug development .
- Modulation of Signaling Pathways : The compound can modulate critical signaling pathways such as the cGAS-STING pathway by acting as an inhibitor of ENPP1 (an enzyme involved in immune regulation), potentially enhancing immune responses against tumors .
Case Studies
Several studies have explored the pharmacological potential of this compound:
- Antitumor Efficacy : In vivo studies demonstrated that derivatives of this compound significantly inhibited tumor growth in murine models when combined with immunotherapy agents like anti-PD-1 antibodies. This combination therapy resulted in enhanced survival rates and tumor growth inhibition .
- Neuroprotective Effects : Research has indicated that this compound may protect neuronal cells from oxidative stress and apoptosis, suggesting its potential use in treating neurodegenerative conditions like Alzheimer's disease.
Comparative Analysis
A comparison table highlighting similar compounds and their unique features is presented below:
Compound Name | Structure Type | Unique Features |
---|---|---|
Zolpidem | Imidazopyridine | Known hypnotic agent; specifically targets GABA receptors. |
Alpidem | Imidazopyridine | Exhibits anxiolytic properties; selective for certain serotonin receptors. |
Saripidem | Imidazopyridine | Used for sleep disorders; has a unique binding profile compared to other sedatives. |
This compound | Heterocyclic | Unique aldehyde functionality enhances reactivity and potential biological activity compared to analogs. |
Properties
IUPAC Name |
4-imidazo[1,2-a]pyridin-2-ylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-10-11-4-6-12(7-5-11)13-9-16-8-2-1-3-14(16)15-13/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDHSOWGQJBYSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356260 | |
Record name | 4-imidazo[1,2-a]pyridin-2-ylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118000-48-9 | |
Record name | 4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118000-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-imidazo[1,2-a]pyridin-2-ylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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